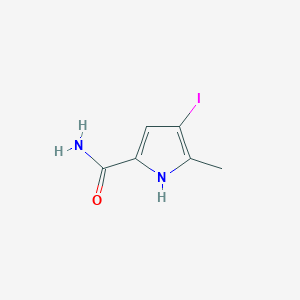![molecular formula C16H17N5O2S B8520719 ethyl 2-[4-[5-methyl-2-(pyridin-2-ylamino)-1,3-thiazol-4-yl]pyrazol-1-yl]acetate](/img/structure/B8520719.png)
ethyl 2-[4-[5-methyl-2-(pyridin-2-ylamino)-1,3-thiazol-4-yl]pyrazol-1-yl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Ethyl 2-(4-(5-methyl-2-(pyridin-2-ylamino)thiazol-4-yl)-1H-pyrazol-1-yl)acetate is a complex organic compound that features a thiazole ring, a pyrazole ring, and a pyridine ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[4-[5-methyl-2-(pyridin-2-ylamino)-1,3-thiazol-4-yl]pyrazol-1-yl]acetate typically involves multi-step reactions starting from readily available precursors. One common method involves the formation of the thiazole ring through a cyclization reaction of a suitable thioamide with an α-haloketone. The pyrazole ring can be synthesized via the condensation of hydrazine with a 1,3-diketone. The final step involves coupling the thiazole and pyrazole intermediates with ethyl bromoacetate under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, the employment of catalysts to lower activation energy, and the implementation of continuous flow reactors to scale up the production process.
化学反応の分析
Types of Reactions
Ethyl 2-(4-(5-methyl-2-(pyridin-2-ylamino)thiazol-4-yl)-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine derivative.
科学的研究の応用
Ethyl 2-(4-(5-methyl-2-(pyridin-2-ylamino)thiazol-4-yl)-1H-pyrazol-1-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of ethyl 2-[4-[5-methyl-2-(pyridin-2-ylamino)-1,3-thiazol-4-yl]pyrazol-1-yl]acetate involves its interaction with specific molecular targets. The thiazole and pyrazole rings can bind to active sites of enzymes or receptors, modulating their activity. This can lead to the inhibition of enzyme function or the activation/blocking of receptor pathways, ultimately affecting cellular processes.
類似化合物との比較
Similar Compounds
2-Aminothiazole: Known for its antimicrobial and anti-inflammatory properties.
Thiazole derivatives: Such as sulfathiazole and ritonavir, which have antimicrobial and antiviral activities.
Pyrazole derivatives: Including celecoxib, a well-known anti-inflammatory drug.
Uniqueness
Ethyl 2-(4-(5-methyl-2-(pyridin-2-ylamino)thiazol-4-yl)-1H-pyrazol-1-yl)acetate is unique due to its combination of thiazole, pyrazole, and pyridine rings, which confer a distinct set of chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.
特性
分子式 |
C16H17N5O2S |
|---|---|
分子量 |
343.4 g/mol |
IUPAC名 |
ethyl 2-[4-[5-methyl-2-(pyridin-2-ylamino)-1,3-thiazol-4-yl]pyrazol-1-yl]acetate |
InChI |
InChI=1S/C16H17N5O2S/c1-3-23-14(22)10-21-9-12(8-18-21)15-11(2)24-16(20-15)19-13-6-4-5-7-17-13/h4-9H,3,10H2,1-2H3,(H,17,19,20) |
InChIキー |
YXXFXTBBFZOTEI-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CN1C=C(C=N1)C2=C(SC(=N2)NC3=CC=CC=N3)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![[2-(Benzyloxy)-5-formylphenyl]methyl methanesulfonate](/img/structure/B8520674.png)






